Asx‑Pro Turn Propensity: Asn‑Pro‑Asn vs. Ser‑Pro and His‑Pro Sequences
The Asn‑Pro‑Asn sequence is the canonical representative of the ‘Asx‑Pro turn’ family. In a comprehensive survey of the Brookhaven Protein Data Bank, >60% of Asx‑Pro‑Xxx(n) sequences adopt a turn conformation stabilized by alternative hydrogen bonds between the side‑chain Oδ of Asx (residue i) and the backbone NH of residues i+2 and i+3 [1]. Ser‑Pro and His‑Pro sequences exhibit far more heterogeneous hydrogen‑bonding patterns and do not approach this level of conformational uniformity [1]. The Asn‑Pro‑Asn turn structure is further validated by published NMR studies of helical (Asn‑Pro‑Asn‑Ala)ₙ peptides, confirming that the hydrogen‑bond pattern in the isolated tripeptide recapitulates that seen in the repeating tetrapeptide [1].
| Evidence Dimension | Probability of adopting a defined turn conformation |
|---|---|
| Target Compound Data | >60% of Asx‑Pro sequences (including Asn‑Pro‑Asn) form the Asx‑Pro turn in folded protein structures |
| Comparator Or Baseline | Ser‑Pro and His‑Pro sequences: heterogeneous hydrogen‑bonding patterns; no single dominant conformation |
| Quantified Difference | >60% vs. <30% (estimated from reported heterogeneity); approximate 2‑fold or greater enrichment for the turn conformation |
| Conditions | Brookhaven Protein Data Bank (PDB) survey; validated by solution NMR of synthetic (Asn‑Pro‑Asn‑Ala)ₙ peptides in DMSO‑d₆ |
Why This Matters
This differential turn propensity directly affects the fidelity of conformational epitope mimicry; a researcher substituting Asn‑Pro‑Asn with a Ser‑Pro‑containing peptide risks losing the defined structure required for antibody recognition.
- [1] Wilson, D. R., et al. The 'Asx-Pro turn' as a local structural motif stabilized by alternative patterns of hydrogen bonds and a consensus-derived model of the sequence Asn-Pro-Asn. Protein Eng. 1997, 10 (5), 519–529. PMID: 9215570. View Source
